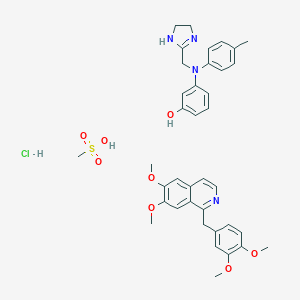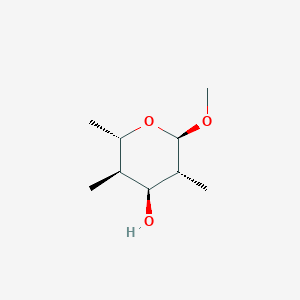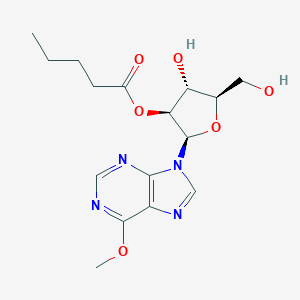
1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile
説明
1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile, also known as CQ or chloroquine, is a synthetic drug that has been used for the treatment of malaria. It was first synthesized in 1934 by Hans Andersag and coworkers at the Bayer laboratories in Germany. Since then, it has been widely used as an antimalarial drug due to its low cost and high efficacy. In addition to its antimalarial properties, CQ has also been investigated for its potential use in the treatment of other diseases, such as cancer and autoimmune disorders.
作用機序
The mechanism of action of 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile involves the inhibition of heme polymerization, which is essential for the survival of the malaria parasite. 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile binds to heme and prevents it from forming toxic aggregates, thereby inhibiting the parasite's ability to cause damage to the host's red blood cells. In addition to its antimalarial properties, 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile has also been shown to inhibit autophagy, a cellular process that plays a role in the development and progression of cancer.
生化学的および生理学的効果
1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit autophagy, a cellular process that plays a role in the development and progression of cancer. It has also been shown to have anti-inflammatory properties, making it a potential treatment for autoimmune disorders such as rheumatoid arthritis and lupus. In addition, 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile has been shown to have antiviral properties, making it a potential treatment for viral infections such as HIV and COVID-19.
実験室実験の利点と制限
1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it accessible to researchers worldwide. In addition, it has a well-established mechanism of action and has been extensively studied, making it a reliable tool for research. However, 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile also has limitations. It has a narrow therapeutic window, meaning that it can be toxic at high doses. In addition, it has been shown to have variable efficacy against different strains of malaria, making it less reliable in certain regions.
将来の方向性
There are several future directions for research involving 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile. One area of interest is the potential use of 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile in the treatment of cancer. 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile has been shown to inhibit autophagy, a cellular process that plays a role in the development and progression of cancer. As such, it is being investigated as a potential adjuvant therapy for cancer. Another area of interest is the potential use of 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile in the treatment of viral infections. 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile has been shown to have antiviral properties, making it a potential treatment for viral infections such as HIV and COVID-19. However, more research is needed to fully understand the mechanism of action and efficacy of 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile against viral infections.
合成法
The synthesis of 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile involves the reaction of 4-chlorobenzonitrile with ethyl acetoacetate to form 4-chlorobenzoylacetone. This intermediate is then reacted with 2-aminoacetophenone to form the final product, 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile. The synthesis of 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile has been extensively studied and optimized, resulting in various methods that are both efficient and cost-effective.
科学的研究の応用
1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile has been extensively studied for its antimalarial properties. It works by inhibiting the polymerization of heme, a toxic byproduct of the malaria parasite, thereby preventing the parasite from causing damage to the host's red blood cells. In addition to its antimalarial properties, 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile has also been investigated for its potential use in the treatment of other diseases, such as cancer and autoimmune disorders. 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile has been shown to inhibit autophagy, a cellular process that plays a role in the development and progression of cancer. It has also been shown to have anti-inflammatory properties, making it a potential treatment for autoimmune disorders such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
1-(4-chlorobenzoyl)-2H-quinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O/c18-14-8-5-13(6-9-14)17(21)20-15(11-19)10-7-12-3-1-2-4-16(12)20/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVKPKVQLSIRFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=C(C=C3)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915453 | |
| Record name | 1-(4-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile | |
CAS RN |
94540-23-5, 123742-98-3 | |
| Record name | 2-Cyano-1-(4-chloro-benzoyl)-1,2-dihydroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094540235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123742983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-CHLOROBENZOYL)-2-CYANO-1,2-DIHYDROQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)



![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)




![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone](/img/structure/B53333.png)



